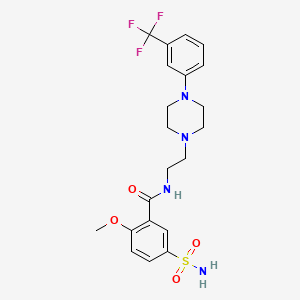
N-propyl-1-adamantanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-1-adamantanamine hydrochloride is a chemical compound with the molecular formula C13H24ClN. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in medicinal chemistry, particularly as an antiviral and antiparkinsonian agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-1-adamantanamine hydrochloride typically involves the alkylation of 1-adamantanamine with propyl halides in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions: N-propyl-1-adamantanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or halides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
N-propyl-1-adamantanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in enantioselective reactions and for the synthesis of adamantane derivatives.
Biology: Studied for its potential antiviral properties and its role in modulating biological pathways.
Medicine: Investigated for its use as an antiviral agent and in the treatment of Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-propyl-1-adamantanamine hydrochloride involves its interaction with molecular targets such as NMDA receptors and sigma receptors. It acts as an antagonist at NMDA receptors, inhibiting the flow of ions through the receptor channels. This action is believed to contribute to its therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
1-Adamantanamine hydrochloride: Known for its antiviral and antiparkinsonian properties.
Memantine hydrochloride: Used in the treatment of Alzheimer’s disease.
Rimantadine hydrochloride: Another antiviral agent with a similar structure.
Uniqueness: N-propyl-1-adamantanamine hydrochloride is unique due to its specific propyl substitution, which imparts distinct pharmacological properties compared to other adamantane derivatives. This substitution enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
3717-48-4 |
|---|---|
Fórmula molecular |
C13H24ClN |
Peso molecular |
229.79 g/mol |
Nombre IUPAC |
N-propyladamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H23N.ClH/c1-2-3-14-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14H,2-9H2,1H3;1H |
Clave InChI |
LXZJGHHZRICFMN-UHFFFAOYSA-N |
SMILES |
CCCNC12CC3CC(C1)CC(C3)C2.Cl |
SMILES canónico |
CCCNC12CC3CC(C1)CC(C3)C2.Cl |
| 3717-48-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-](/img/structure/B1618026.png)
